

Comparative analysis of YF-452 and sorafenib

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Compound of Interest

Compound Name: YF-452

Cat. No.: B611878

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Comparative Analysis: YF-452 and Sorafenib

A comparative analysis between **YF-452** and the multi-kinase inhibitor sorafenib is not possible at this time due to the lack of publicly available information on **YF-452**. Extensive searches for "**YF-452**" across scientific databases and the public domain did not yield any data regarding its mechanism of action, pharmacological profile, or any preclinical or clinical studies. The compound is listed with the Chemical Abstracts Service (CAS) number 1951466-83-3, confirming its existence as a chemical entity, but no further details are available.

Therefore, this guide will provide a comprehensive overview of sorafenib, a well-established therapeutic agent, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Sorafenib: A Multi-Kinase Inhibitor for Cancer Therapy

Sorafenib, marketed under the brand name Nexavar, is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.^[1] It functions by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).^{[2][3][4]}

Mechanism of Action

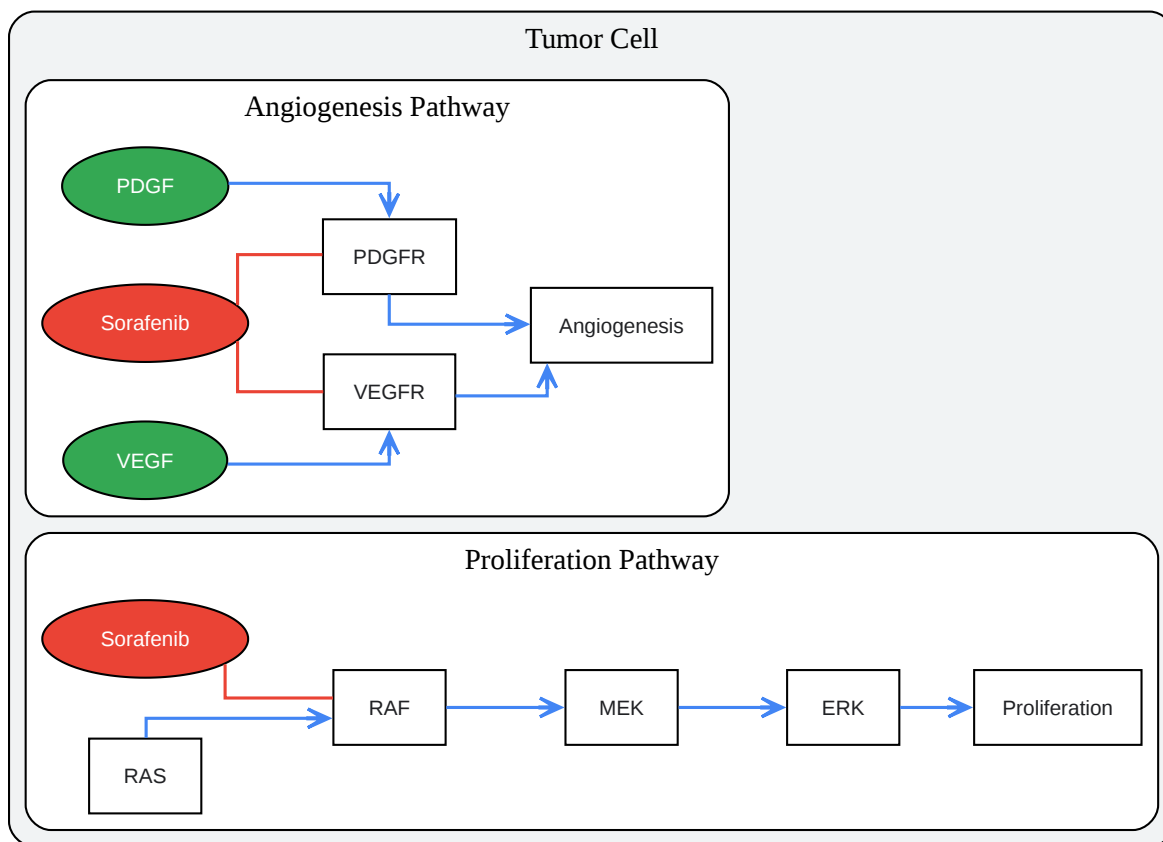
Sorafenib exerts its anti-cancer effects through a dual mechanism of action:

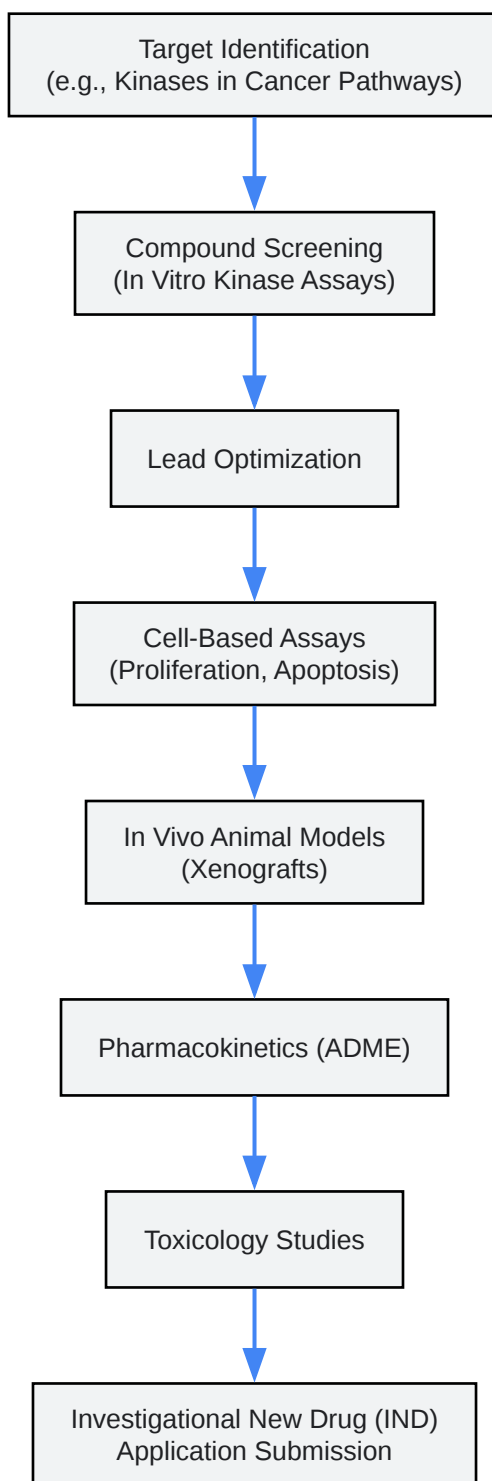
- **Inhibition of Tumor Cell Proliferation:** Sorafenib targets the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell division and survival.^{[2][3]} It inhibits both wild-type B-RAF and C-RAF kinases, as well as the mutated B-RAF V600E.^{[4][5]} By blocking this pathway, sorafenib can halt the uncontrolled growth of cancer cells.
- **Inhibition of Angiogenesis:** The drug also targets several receptor tyrosine kinases (RTKs) implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR- β).^{[2][3]} By inhibiting these receptors, sorafenib disrupts the formation of new blood vessels, effectively starving the tumor of oxygen and nutrients.

Other kinases targeted by sorafenib include KIT, FLT-3, and RET.^{[2][3]}

Signaling Pathway Targeted by Sorafenib

Below is a diagram illustrating the key signaling pathways inhibited by sorafenib.





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References

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- 2. YF-452 [1951466-83-3] | Delchimica [delchimica.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase Ib Trial of Personalized Neoantigen Therapy Plus Anti-PD-1 in Patients with Advanced Melanoma, Non-small Cell Lung Cancer, or Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food additive emulsifiers and cancer risk: results from the French prospective NutriNet-Santé cohort - PMC [pmc.ncbi.nlm.nih.gov]
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